ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride
CAS No.:
Cat. No.: VC18124800
Molecular Formula: C5H12ClN3
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClN3 |
|---|---|
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H |
| Standard InChI Key | ZGGNBQPSLYRQGS-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1(N=N1)C.Cl |
Introduction
Chemical Structure and Physical Properties
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride belongs to the diazirine family, featuring a three-membered ring containing two nitrogen atoms and one carbon atom. The compound’s structure is defined by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>5</sub>H<sub>12</sub>ClN<sub>3</sub> |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | N-[(3-Methyldiazirin-3-yl)methyl]ethanamine; hydrochloride |
| Canonical SMILES | CCNCC1(N=N1)C.Cl |
| InChI Key | ZGGNBQPSLYRQGS-UHFFFAOYSA-N |
The diazirine ring confers photochemical reactivity, while the ethylamine side chain enhances solubility in polar solvents . The hydrochloride salt form improves stability, facilitating storage and handling .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves diazirine ring formation followed by amine functionalization:
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Diazirine Precursor Preparation:
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Amine Coupling:
Key Reaction Conditions:
Photochemical Reactivity
Upon UV irradiation (350–365 nm), the diazirine moiety generates a carbene intermediate, which undergoes:
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Insertion Reactions: Covalent bonding with C–H, N–H, or O–H bonds in biomolecules .
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Diazo Pathway: Formation of diazo intermediates, which react with nucleophiles (e.g., carboxylic acids) .
Comparative studies show that carbene-mediated labeling is faster but less selective than diazo-based mechanisms .
Applications in Biochemical Research
Photoaffinity Labeling
The compound’s primary use lies in mapping biomolecular interactions:
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Protein-Protein Interactions: UV-activated carbenes crosslink binding partners, enabling structural analysis via mass spectrometry .
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Enzyme Active Site Mapping: Labels catalytic residues in enzymes like Pseudomonas aeruginosa quorum-sensing regulators .
Case Study:
In GABA<sub>A</sub> receptor studies, a diazirine-etomidate analog photo-crosslinked to transmembrane domains revealed anesthetic binding sites .
Drug Discovery
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Target Identification: Tags drug candidates to identify cellular targets .
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Mechanistic Studies: Traces metabolic pathways of prodrugs via covalent adduct formation .
| Parameter | Recommendation |
|---|---|
| Storage | −20°C, protected from light |
| Stability | Degrades upon prolonged UV exposure |
| Hazard Classification | Harmful if swallowed (H302); causes skin/eye irritation (H315, H319) |
Handling requires PPE (gloves, goggles) and work in fume hoods .
Comparison with Related Diazirines
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride offers a balance between reactivity and stability, ideal for in vitro assays.
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